molecular formula C13H12F3NO5S B12850758 Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Cat. No.: B12850758
M. Wt: 351.30 g/mol
InChI Key: KTGOIZCLSVLHAF-CGGOBEOTSA-N
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Description

Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including an ethoxycarbonyl group, a trifluoromethyl group, and a carboxylate ester. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate typically involves multi-step organic synthesis. One common approach starts with the thiophene ring, which is then functionalized through a series of reactions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the thiophene ring with ethyl chloroformate in the presence of a base such as pyridine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride in the presence of a catalyst like aluminum chloride.

    Formation of the Enamine: The final step involves the reaction of the intermediate with an appropriate amine to form the enamine structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-(methoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate
  • Ethyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Uniqueness

Compared to similar compounds, Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the trifluoromethyl group, in particular, imparts distinct electronic properties that can be exploited in various chemical and biological contexts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

methyl 4-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H12F3NO5S/c1-3-22-12(20)7(10(18)13(14,15)16)4-17-9-6-23-5-8(9)11(19)21-2/h4-6,18H,3H2,1-2H3/b10-7+,17-4?

InChI Key

KTGOIZCLSVLHAF-CGGOBEOTSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=CSC=C1C(=O)OC

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=CSC=C1C(=O)OC

Origin of Product

United States

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